molecular formula C22H24F2N4O3S B4675045 ETHYL 6-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

ETHYL 6-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Cat. No.: B4675045
M. Wt: 462.5 g/mol
InChI Key: LCZCWRVCJSMJPP-UHFFFAOYSA-N
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Description

ETHYL 6-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound with a multifaceted structure This compound is characterized by the presence of a pyrimidine ring, a difluoromethyl group, and various other functional groups that contribute to its unique chemical properties

Preparation Methods

The synthesis of ETHYL 6-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrimidine ring, followed by the introduction of the difluoromethyl group and other substituents. Industrial production methods may involve the use of advanced techniques such as catalytic reactions and high-throughput synthesis to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.

Scientific Research Applications

ETHYL 6-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its ability to interact with specific molecular targets and pathways. In industry, it may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The difluoromethyl group and other functional groups play a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or other cellular processes.

Comparison with Similar Compounds

Compared to other similar compounds, ETHYL 6-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds may include other pyrimidine derivatives or difluoromethyl-containing molecules, but the specific arrangement of atoms in this compound gives it distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanylmethyl]-3-ethyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N4O3S/c1-4-28-16(12-32-21-25-13(3)11-15(26-21)19(23)24)17(20(29)31-5-2)18(27-22(28)30)14-9-7-6-8-10-14/h6-11,18-19H,4-5,12H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZCWRVCJSMJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CSC3=NC(=CC(=N3)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 6-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 2
ETHYL 6-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 3
ETHYL 6-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 4
ETHYL 6-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 5
ETHYL 6-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 6
ETHYL 6-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

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